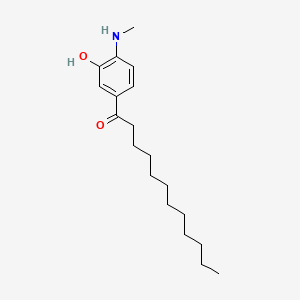
Trifluoperazine sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoperazine sulfate is a phenothiazine derivative primarily used as an antipsychotic and antiemetic agent. It is commonly prescribed for the treatment of schizophrenia and other psychotic disorders. This compound works by blocking dopamine receptors in the brain, which helps to manage symptoms of psychosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trifluoperazine sulfate is synthesized through a multi-step process involving the reaction of phenothiazine with various reagents. . The reaction conditions typically include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors with precise control over temperature, pressure, and pH. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and purity. The final product is purified through crystallization and filtration techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Trifluoperazine sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenothiazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted phenothiazine derivatives, which can have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Trifluoperazine sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other phenothiazine derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential use in treating conditions like pulmonary arterial hypertension and drug-resistant cancers
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
Trifluoperazine sulfate exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action helps to reduce the symptoms of psychosis by decreasing the activity of dopamine, a neurotransmitter involved in mood and behavior regulation. Additionally, it affects the release of hypothalamic and hypophyseal hormones and influences the reticular activating system, impacting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Fluphenazine: Similar in structure and used for treating schizophrenia.
Thioridazine: Also a phenothiazine derivative with antipsychotic properties.
Uniqueness
Trifluoperazine sulfate is unique due to its high potency and efficacy in treating psychotic disorders. It has a distinct trifluoromethyl group that enhances its pharmacological activity compared to other phenothiazine derivatives .
Eigenschaften
CAS-Nummer |
26887-03-6 |
|---|---|
Molekularformel |
C21H26F3N3O4S2 |
Molekulargewicht |
505.6 g/mol |
IUPAC-Name |
10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine;sulfuric acid |
InChI |
InChI=1S/C21H24F3N3S.H2O4S/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24;1-5(2,3)4/h2-3,5-8,15H,4,9-14H2,1H3;(H2,1,2,3,4) |
InChI-Schlüssel |
TWSQOCXOYJMUOT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


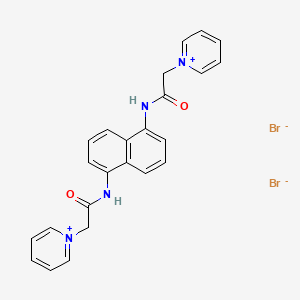
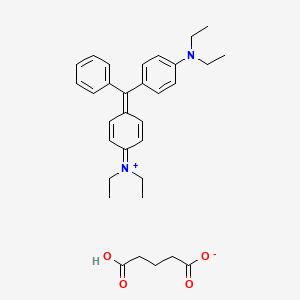
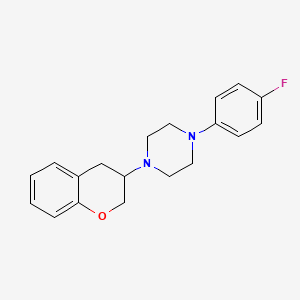
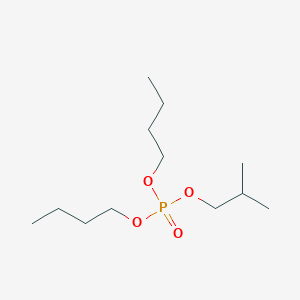

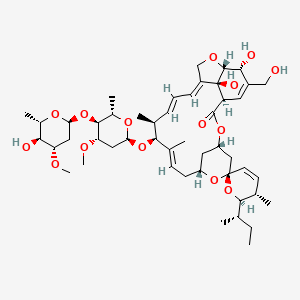


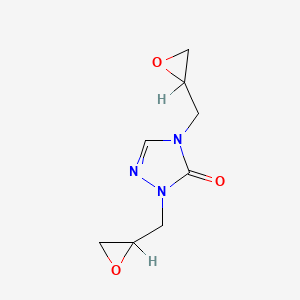
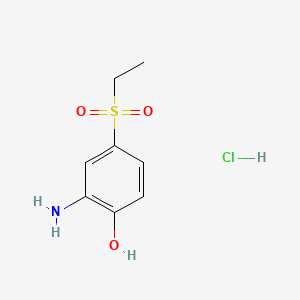


![[(2R,3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl] hydrogen sulfate](/img/structure/B12720287.png)
